![molecular formula C20H16N4O4S B2986060 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one CAS No. 946215-26-5](/img/structure/B2986060.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thioether linkage, and a 3-ethylquinazolin-4(3H)-one group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central quinazolinone ring. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of the different functional groups. For example, the oxadiazole group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. For example, the compound’s solubility could be influenced by the polar oxadiazole and dioxole groups .科学的研究の応用
Anticancer Activity
This compound has been designed based on the activity of indoles against various cancer cell lines. The benzo[d][1,3]dioxol-5-yl group is a common feature in molecules with anticancer properties. The compound has shown potential in anticancer evaluations , particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The structure–activity relationship studies suggest that modifications in the heteroaryl moieties could lead to more active analogs for cancer treatment .
Antimicrobial Activity
The structural features of this compound, such as the 1,2,4-oxadiazol ring, may play a significant role in exhibiting antimicrobial activity. The compound could be evaluated against a range of bacterial and fungal strains to determine its efficacy as an antimicrobial agent. It could potentially target specific proteins or enzymes within microbial cells, leading to the development of new antibiotics .
Cell Cycle Arrest and Apoptosis Induction
In-depth mechanistic studies have revealed that similar compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This compound could be investigated for its ability to modulate cell cycle progression and apoptosis, which are critical pathways in cancer therapy .
Tubulin Polymerization Inhibition
Compounds with a benzo[d][1,3]dioxol-5-yl moiety have been associated with the inhibition of tubulin polymerization, a mechanism exploited by several antitumor agents. This compound could be studied for its potential to disrupt microtubule assembly, thereby inhibiting cancer cell growth and proliferation .
Selectivity Between Cancer and Normal Cells
The compound’s selectivity is crucial for its therapeutic application. Preliminary data suggests that it exhibits good selectivity, sparing normal cells while targeting cancer cells. Further research could optimize this selectivity to minimize side effects in cancer treatment .
Synthesis and Optimization for Drug Development
The compound’s synthesis involves Pd-catalyzed C-N cross-coupling, which is a versatile method for creating complex molecules. Research into the synthesis and optimization of this compound could lead to the development of more potent derivatives with improved pharmacokinetic and pharmacodynamic profiles .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-5-3-4-6-14(13)21-20(24)29-10-17-22-18(23-28-17)12-7-8-15-16(9-12)27-11-26-15/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCCWTJPOVJOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。